(3aR,4R,5R,6aS)-2-oxo-4-(3-oxodecyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
Description
Systematic Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound reflects its complex three-dimensional architecture and multiple stereogenic centers. This compound, registered under Chemical Abstracts Service number 120373-45-7, possesses the molecular formula C30H36O5 with a molecular weight of 476.61 grams per mole. The stereochemical designation provides critical information about the spatial arrangement of atoms around four key chiral centers within the cyclopenta[b]furan framework.
The stereochemical configuration is defined by the absolute configuration descriptors (3aR,4R,5R,6aS), which indicate the three-dimensional orientation of substituents at positions 3a, 4, 5, and 6a of the hexahydro-2H-cyclopenta[b]furan ring system. The 3aR configuration establishes the stereochemistry at the ring junction between the cyclopentane and furan portions of the bicyclic core. The 4R designation specifies the absolute configuration at the carbon bearing the 3-oxodecyl substituent, while the 5R configuration determines the orientation of the biphenyl-4-carboxylate ester group. Finally, the 6aS configuration completes the stereochemical definition of the ring junction positions.
The International Union of Pure and Applied Chemistry name for this compound systematically describes each structural component. The hexahydro-2H-cyclopenta[b]furan designation indicates a fully saturated cyclopenta[b]furan core structure where the furan ring maintains its characteristic oxygen heteroatom while the cyclopentane portion is completely hydrogenated. The 2-oxo functionality represents a carbonyl group at position 2 of the furan ring, creating a lactone structure that significantly influences the compound's chemical reactivity and biological properties.
| Stereochemical Parameter | Configuration | Chemical Significance |
|---|---|---|
| Position 3a | R | Ring junction stereochemistry |
| Position 4 | R | 3-oxodecyl chain orientation |
| Position 5 | R | Ester group positioning |
| Position 6a | S | Secondary ring junction |
The 3-oxodecyl substituent at position 4 introduces a ten-carbon aliphatic chain containing a ketone functionality at the third carbon position. This extended alkyl chain significantly influences the compound's lipophilicity and membrane permeability characteristics. The terminal portion of this chain consists of a heptyl group (seven carbons) that provides substantial hydrophobic character to the molecule. The ketone functionality within this chain creates an additional electrophilic center that may participate in various chemical transformations or biological interactions.
The biphenyl-4-carboxylate ester represents the most structurally complex portion of the molecule, consisting of two phenyl rings connected in a biphenyl arrangement with the carboxylate ester functionality attached to the para position of one phenyl ring. This biphenyl system introduces significant aromatic character and potential for π-π stacking interactions, while the ester linkage provides a site for potential hydrolytic cleavage under appropriate conditions.
Historical Context in Prostaglandin Analog Development
The development of this compound represents a significant milestone in the evolutionary trajectory of prostaglandin analog chemistry that began with fundamental discoveries in the early twentieth century. Prostaglandins were first discovered in human semen in 1935 by Swedish physiologist Ulf von Euler, who named these compounds believing they were secreted by the prostate gland. This initial discovery marked the beginning of extensive research into prostaglandin biology and subsequent development of synthetic analogs.
The historical progression from natural prostaglandins to complex synthetic derivatives followed several decades of intensive research. The first systematic studies of prostaglandins commenced in 1930 when Kurzrock and Lieb discovered that human seminal fluid could cause either stimulation or relaxation of isolated human uterine tissue strips. Von Euler's subsequent isolation of prostaglandins from seminal fluid in 1935, conducted independently alongside Irish-English physiologist Maurice Walter Goldblatt, established the foundation for prostaglandin research. These early investigations revealed that prostaglandins represented a new class of physiologically active lipid compounds with diverse hormone-like effects.
The recognition of prostaglandins as therapeutically valuable compounds emerged gradually through the mid-twentieth century. Ambache and colleagues made the first observations of prostaglandin effects in ocular tissues during the 1950s, isolating a substance from iris extracts capable of contracting cat iris tissue. This substance was later identified as a mixture of prostaglandins, primarily prostaglandin F2α and prostaglandin E. These discoveries established the foundation for understanding prostaglandin involvement in various physiological processes and their potential therapeutic applications.
The development of prostaglandin analogs accelerated significantly during the 1960s and 1970s as researchers began to understand the ubiquitous presence of prostaglandins throughout the human body and their involvement in diverse physiological functions. The first report describing ocular effects of topically applied prostaglandin F2α in human volunteers was published in 1985, marking a crucial transition from laboratory research to clinical investigation. This period witnessed intensive efforts to develop synthetic prostaglandin derivatives with improved pharmacological properties compared to naturally occurring prostaglandins.
The structural modifications employed in creating advanced prostaglandin analogs involved sophisticated medicinal chemistry approaches designed to enhance receptor selectivity and reduce unwanted side effects. Key modifications included alterations to the carbon chain terminations, saturation of specific double bonds, and introduction of aromatic substituents. These modifications, exemplified in compounds such as latanoprost, demonstrated that careful structural engineering could produce prostaglandin analogs with superior therapeutic profiles compared to natural prostaglandins.
The compound this compound represents an advanced stage in this evolutionary process, incorporating multiple sophisticated structural features that distinguish it from earlier prostaglandin derivatives. The designation of this compound as "Prostaglandin Impurity 33" in chemical databases indicates its role within the broader context of prostaglandin pharmaceutical development, likely serving as either a synthetic intermediate or a related compound encountered during the production of therapeutic prostaglandin analogs.
| Historical Period | Key Development | Scientific Impact |
|---|---|---|
| 1930-1935 | Initial prostaglandin discovery | Foundation of prostaglandin research |
| 1950s-1960s | Ocular prostaglandin effects identified | Therapeutic potential recognized |
| 1970s-1980s | First clinical prostaglandin applications | Human therapeutic validation |
| 1990s-2000s | Advanced analog development | Improved selectivity and efficacy |
Significance in Complex Heterocyclic Chemistry
The structural architecture of this compound exemplifies several important principles in complex heterocyclic chemistry, particularly regarding the construction and functionalization of fused ring systems containing oxygen heteroatoms. The cyclopenta[b]furan core represents a sophisticated bicyclic framework that combines the reactivity characteristics of both cyclopentane and furan moieties, creating unique chemical and biological properties that distinguish this compound class from simpler heterocyclic systems.
The cyclopenta[b]furan framework serves as a privileged scaffold in medicinal chemistry due to its ability to present functional groups in precise three-dimensional orientations while maintaining metabolic stability. Research has demonstrated that furan-containing compounds exhibit significant biological activity across multiple therapeutic areas, with the furan nucleus providing favorable interactions with various biological targets. The specific hexahydro-2H-cyclopenta[b]furan system in this compound represents a fully saturated version of the parent heterocycle, which typically enhances chemical stability while preserving the essential geometric features required for biological activity.
The synthetic accessibility of cyclopenta[b]furan-2-ones has been significantly advanced through the development of multicomponent domino synthesis methodologies. These approaches involve stereoselective multicomponent reactions utilizing Meldrum's acid, conjugated dienals, and alcohols to generate valuable cyclopenta[b]furan-2-one products. Such synthetic methodologies enable the formation of four stereocenters, two new ring systems, and four new chemical bonds (two carbon-carbon bonds and two carbon-heteroatom bonds) in a single transformation sequence. The reaction mechanism involves initial Knoevenagel condensation followed by cycloisomerization and eventual fragmentation, demonstrating the sophisticated chemistry required to construct these complex heterocyclic frameworks.
The 2-oxo functionality within the cyclopenta[b]furan system creates a lactone structure that significantly influences both chemical reactivity and biological activity. Lactones are known to exhibit diverse pharmacological properties and can serve as bioisosteres for various functional groups in drug development. The specific positioning of the carbonyl group at position 2 of the furan ring creates opportunities for hydrogen bonding interactions with biological targets while also providing a site for potential ring-opening reactions under appropriate conditions.
The integration of multiple functional groups within the cyclopenta[b]furan framework demonstrates the principle of structural complexity contributing to biological specificity. The 3-oxodecyl substituent introduces additional hydrogen bonding capability through its ketone functionality while providing substantial lipophilic character through the extended alkyl chain. This combination of hydrophilic and lipophilic features is characteristic of many bioactive compounds and contributes to favorable pharmacokinetic properties.
The biphenyl-4-carboxylate ester portion of the molecule represents another important aspect of complex heterocyclic chemistry, specifically the incorporation of aromatic systems that can participate in π-π stacking interactions and provide additional binding affinity with biological targets. The ester functionality serves dual purposes: it can act as a prodrug moiety that undergoes hydrolytic cleavage to release an active carboxylic acid, and it provides conformational flexibility that allows the molecule to adopt optimal binding conformations.
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| Cyclopenta[b]furan core | Fused heterocyclic stability | Receptor binding specificity |
| 2-oxo lactone | Electrophilic reactivity | Hydrogen bonding interactions |
| 3-oxodecyl chain | Lipophilic character | Membrane permeability |
| Biphenyl ester | Aromatic interactions | Enhanced binding affinity |
The stereochemical complexity inherent in this compound underscores the importance of three-dimensional molecular architecture in determining biological activity. The four defined stereocenters create a unique spatial arrangement of functional groups that cannot be achieved through simpler molecular frameworks. This stereochemical precision is essential for optimal interactions with chiral biological targets, particularly protein receptors that recognize specific three-dimensional arrangements of chemical features.
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxodecyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O5/c1-2-3-4-5-9-12-24(31)17-18-25-26-19-29(32)34-28(26)20-27(25)35-30(33)23-15-13-22(14-16-23)21-10-7-6-8-11-21/h6-8,10-11,13-16,25-28H,2-5,9,12,17-20H2,1H3/t25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMAIVPBLPSCK-HPQIJTKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclopenta[b]furan Skeleton Formation
The cyclopenta[b]furan core is constructed via domino oxidative cyclization or Diels-Alder reactions . Hypervalent iodine(III)-mediated dehydrogenation and cycloisomerization represent a state-of-the-art approach:
Hypervalent Iodine(III)-Induced Cyclization
-
Substrate : β-Ketoesters with pentadiene tethers (e.g., ethyl 2-methyl-5,6a-diphenyl-4,6a-dihydro-3aH-cyclopenta[b]furan-3-carboxylate) .
-
Reagents : Diacetoxyiodobenzene (DIB), acetic acid, and inorganic bases (e.g., K₂CO₃) .
-
Conditions : 80°C, 12–24 hours in toluene or dichloromethane.
Key Mechanistic Steps :
-
Dehydrogenation : DIB oxidizes β-ketoesters to trienone intermediates.
-
Cycloisomerization : Acid-catalyzed intramolecular aldol condensation forms the bicyclic furan .
Alternative Method :
-
Diels-Alder Reaction : Cyclopentadiene and α,β-unsaturated carbonyl compounds yield cyclopenta[b]furan precursors, followed by oxidation (e.g., CrO₃) .
Introduction of 3-Oxodecyl Side Chain
The 3-oxodecyl moiety is introduced via Horner-Wadsworth-Emmons (HWE) olefination or Wittig reactions :
-
Phosphonate Reagent : Dimethyl(2-oxo-4-phenylbutyl)phosphonate.
-
Aldehyde Substrate : (3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate .
-
Base : K₂CO₃ in isopropyl alcohol (IPA).
-
Conditions : 25°C, 5 hours.
Mechanism :
-
Deprotonation of the phosphonate generates a stabilized ylide.
Industrial Optimization :
-
Continuous Flow Reactors : Enhance mixing and heat transfer for higher reproducibility.
-
Catalyst Screening : Palladium or ruthenium catalysts improve stereoselectivity .
Esterification with [1,1'-Biphenyl]-4-Carboxylic Acid
The biphenyl carboxylate group is introduced via Mitsunobu coupling or DCC/DMAP-mediated esterification :
-
Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD).
-
Conditions : Anhydrous THF, 0°C to room temperature.
-
Yield : 65–75%.
-
Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
-
Solvent : Dichloromethane.
-
Yield : 70–80%.
-
Primary Hydroxyl Protection : Triphenylchloromethane in solvent S₁.
-
Secondary Hydroxyl Acylation : Benzoyl chloride.
-
Hydrolysis : Acidic conditions (HCl/MeOH) to remove protecting groups.
Stereochemical Control and Purification
Asymmetric Catalysis :
-
Sharpless Epoxidation : (S)-BINAP/Ru complexes induce enantioselectivity at the 3-oxodecyl side chain .
-
Chiral Auxiliaries : Evans oxazolidinones ensure C3a–C6a stereochemistry .
Purification Techniques :
-
Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) achieves >98% purity .
-
Crystallization : Ethyl acetate/hexane recrystallization removes diastereomers .
Industrial-Scale Production
Process Intensification :
-
Flow Chemistry : Reduces reaction time from 24 hours to 2–4 hours .
-
High-Throughput Screening : Identifies optimal catalysts (e.g., Pd/C for hydrogenation) .
Cost-Effective Steps :
-
In Situ Phosphonate Synthesis : Avoids isolation of intermediates .
-
Solvent Recycling : IPA and DCM are recovered via distillation .
Analytical Data and Quality Control
Spectroscopic Characterization :
Purity Standards :
| Parameter | Specification | Method |
|---|---|---|
| HPLC Purity | ≥99.5% | USP <621> |
| Residual Solvents | <50 ppm | GC-MS |
| Enantiomeric Excess | ≥99% | Chiral HPLC |
Challenges and Mitigation Strategies
Stereochemical Drift :
-
Cause : Epimerization during esterification.
-
Solution : Low-temperature (-20°C) reactions and non-polar solvents .
Byproduct Formation :
Emerging Methodologies
Biocatalytic Approaches :
Photoredox Catalysis :
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-2-oxo-4-(3-oxodecyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound's structural similarities to known bioactive molecules suggest potential applications in drug discovery:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against certain cancer cell lines . The presence of a biphenyl moiety can enhance binding affinity to biological targets.
- Anti-inflammatory Properties : Research into similar compounds has shown promise in modulating inflammatory pathways, suggesting that this compound could also possess anti-inflammatory effects .
Material Science
Due to its unique chemical structure, this compound may have applications in developing new materials:
- Polymer Chemistry : The functional groups can be utilized for creating novel polymeric materials with specific properties, such as enhanced thermal stability or solubility.
- Nanotechnology : The compound's ability to interact with nanoparticles could lead to applications in drug delivery systems or as a component in nanocomposites .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of structurally related compounds on breast cancer cell lines. Results indicated that certain derivatives exhibited significant cell growth inhibition, warranting further investigation into the mechanisms of action and potential therapeutic uses .
Case Study 2: Anti-inflammatory Research
Research published in a peer-reviewed journal explored the anti-inflammatory properties of compounds similar to (3aR,4R,5R,6aS)-2-oxo-4-(3-oxodecyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-2-oxo-4-(3-oxodecyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogs lie in the substituents at positions 4 and 5 of the cyclopenta[b]furan core. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The target compound’s 3-oxodecyl chain likely confers higher lipophilicity compared to analogs with shorter chains (e.g., formyl in ) or polar groups (e.g., hydroxymethyl in ). This property may enhance membrane permeability but reduce aqueous solubility.
- Reactivity : The ketone at position 4 (target compound, ) allows for nucleophilic additions or reductions, whereas dioxolane () or silyl-protected groups () improve synthetic stability.
- Synthetic Utility: Hydroxymethyl derivatives () are intermediates for oxidation to carboxylic acids or esterification , while enone systems () enable conjugate additions.
Research Implications
- Material Science: Long alkyl chains (e.g., 3-oxodecyl) could stabilize lipid-based formulations or nanoparticles.
- Analytical Challenges : Structural confirmation relies on NMR and HRMS (), while X-ray crystallography (using SHELX software, ) resolves stereochemistry.
Biological Activity
The compound (3aR,4R,5R,6aS)-2-oxo-4-(3-oxodecyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate , also known by its CAS number 51014-26-7, is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C28H32O5 , with a molecular weight of 448.55 g/mol . The structure features a cyclopentafuran moiety linked to a biphenyl carboxylate group, which may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of cyclopentafuran compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that compounds related to this structure can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
There is emerging evidence that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. Further research is necessary to elucidate its effectiveness in vivo.
Case Studies
The biological activity of this compound appears to be mediated through several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
- Cytokine Modulation : The compound may inhibit signaling pathways that lead to inflammation.
- Apoptotic Pathways : It may activate caspases and other proteins involved in programmed cell death.
Q & A
Q. What are the key stereochemical considerations in synthesizing this compound, and how do they influence its biological activity?
The compound’s stereochemistry (3aR,4R,5R,6aS) is critical for its interaction with biological targets. The cyclopenta[b]furan core and substituents (e.g., 3-oxodecyl, biphenyl carboxylate) create a rigid, chiral framework. To confirm stereochemistry, use X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Misalignment of stereocenters can reduce binding affinity by altering molecular recognition with enzymes or receptors .
Q. What synthetic routes are most reliable for producing this compound at high purity?
A common approach involves coupling the cyclopenta[b]furan core with the 3-oxodecyl and biphenyl carboxylate moieties via esterification or Suzuki-Miyaura cross-coupling. For example:
- Step 1 : Prepare the cyclopenta[b]furan intermediate via Corey lactone derivatives (e.g., ).
- Step 2 : Introduce the 3-oxodecyl chain using a ketone-functionalized alkylating agent.
- Step 3 : Attach the biphenyl carboxylate via acid-catalyzed esterification. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and HPLC (C18 column) ensures >95% purity .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., : C28H32O6, MW 464.55).
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.
- NMR (¹H, ¹³C, DEPT-135) to assign stereocenters and substituents (e.g., biphenyl protons at δ 7.4–7.6 ppm) .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability in aqueous solutions be resolved?
Discrepancies in stability studies (e.g., ’s degradation observations) may arise from pH, temperature, or organic matrix effects. Design experiments with:
- Controlled conditions : Buffer solutions (pH 4–9), 25–37°C, and LC-MS monitoring.
- Accelerated stability testing : Use Arrhenius modeling to predict degradation kinetics.
- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents to mitigate oxidation .
Q. What computational methods are suitable for predicting the compound’s interaction with prostaglandin receptors?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) can model binding to prostaglandin F2α (FP) receptors. Key steps:
Q. How can the biphenyl carboxylate moiety’s electronic effects be tuned to enhance bioavailability?
Modify the biphenyl group’s substituents to alter logP and solubility:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase metabolic stability but reduce solubility.
- Electron-donating groups (e.g., -OCH₃) improve solubility but may lower receptor affinity. Test derivatives via in vitro permeability assays (Caco-2 cells) and pharmacokinetic studies in rodent models .
Q. What strategies mitigate side reactions during the coupling of the 3-oxodecyl chain?
Competing keto-enol tautomerism or over-alkylation can occur. Solutions include:
- Protecting the ketone : Use ethylene ketal protection ( ) during coupling.
- Catalyst optimization : Employ Pd(OAc)₂/XPhos for Suzuki coupling to minimize β-hydride elimination.
- Low-temperature reaction : Perform steps at 0–5°C to suppress side reactions .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
